

An In-depth Technical Guide to the Spectroscopic Data of Azidoethane (Ethyl Azide)

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Compound of Interest

Compound Name: Azidoethane

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Introduction

Azidoethane ($\text{CH}_3\text{CH}_2\text{N}_3$), also known as ethyl azide, is a key chemical intermediate in organic synthesis, particularly in the realm of click chemistry for the introduction of the azide functional group. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and the structural elucidation of more complex molecules incorporating this moiety. This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for **azidoethane**, complete with detailed experimental protocols and a visual representation of its structural-spectroscopic correlations.

Spectroscopic Data of Azidoethane

The following tables summarize the key ^1H NMR, ^{13}C NMR, and IR spectroscopic data for **azidoethane**.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ^1H NMR Spectroscopic Data for **Azidoethane**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
3.39	Quartet (q)	7.1	CH ₂
1.28	Triplet (t)	7.1	CH ₃

Table 2: ¹³C NMR Spectroscopic Data for **Azidoethane**

Chemical Shift (δ) ppm	Assignment
50.1	CH ₂
14.5	CH ₃

Infrared (IR) Spectroscopy Data

Table 3: Key Infrared Absorption Bands for **Azidoethane**

Wavenumber (cm ⁻¹)	Intensity	Assignment
2980-2850	Medium-Strong	C-H (alkane) stretching
2108	Very Strong	N ₃ (azide) asymmetric stretching
1465, 1380	Medium	C-H (alkane) bending
1265	Medium	C-N stretching

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of **azidoethane** for structural verification and purity assessment.

Materials and Equipment:

- **Azidoethane** sample

- Deuterated chloroform (CDCl_3) or other suitable deuterated solvent
- NMR tubes (5 mm diameter)
- NMR spectrometer (e.g., 300 MHz or higher)
- Tetramethylsilane (TMS) as an internal standard

Procedure:

- **Sample Preparation:** A solution of **azidoethane** is prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl_3) directly within an NMR tube. A small amount of TMS (0.03% v/v) is added as an internal reference for chemical shifts ($\delta = 0.00$ ppm).
- **Instrument Setup:** The NMR spectrometer is tuned to the appropriate frequencies for ^1H and ^{13}C nuclei. Standard acquisition parameters are set, which may include a spectral width of 10-15 ppm for ^1H and 200-220 ppm for ^{13}C , an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
- **^1H NMR Spectrum Acquisition:** The ^1H NMR spectrum is acquired using a sufficient number of scans to achieve an adequate signal-to-noise ratio. The free induction decay (FID) is then Fourier transformed, phased, and baseline corrected.
- **^{13}C NMR Spectrum Acquisition:** The ^{13}C NMR spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is generally required for ^{13}C NMR due to the lower natural abundance of the ^{13}C isotope.
- **Data Processing and Analysis:** The resulting spectra are processed to determine chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (for ^1H NMR).

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of **azidoethane** to identify characteristic functional group absorptions.

Materials and Equipment:

- **Azidoethane** (neat liquid)
- Fourier-Transform Infrared (FT-IR) spectrometer
- Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory
- Pipette

Procedure (Neat Liquid on Salt Plates):

- **Sample Preparation:** A single drop of neat **azidoethane** is placed onto the surface of a clean, dry salt plate. A second salt plate is carefully placed on top to create a thin liquid film between the plates.
- **Background Spectrum:** A background spectrum of the empty sample compartment is recorded to subtract the contributions of atmospheric water and carbon dioxide.
- **Sample Spectrum Acquisition:** The prepared salt plate "sandwich" is placed in the sample holder of the FT-IR spectrometer. The IR spectrum is then recorded, typically over the range of 4000 to 400 cm^{-1} .
- **Data Processing:** The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm^{-1}). Key absorption bands are identified and assigned to their corresponding molecular vibrations.

Visualization of Spectroscopic Correlations

The following diagram illustrates the relationship between the chemical structure of **azidoethane** and its key NMR and IR spectroscopic features.

Caption: Correlation of **Azidoethane**'s structure with its NMR and IR data.

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